4-Hydroxypiperidine-3-sulfonic acid

Catalog No.
S13808938
CAS No.
M.F
C5H11NO4S
M. Wt
181.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hydroxypiperidine-3-sulfonic acid

Product Name

4-Hydroxypiperidine-3-sulfonic acid

IUPAC Name

4-hydroxypiperidine-3-sulfonic acid

Molecular Formula

C5H11NO4S

Molecular Weight

181.21 g/mol

InChI

InChI=1S/C5H11NO4S/c7-4-1-2-6-3-5(4)11(8,9)10/h4-7H,1-3H2,(H,8,9,10)

InChI Key

YFINGRYNNZDFSQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC(C1O)S(=O)(=O)O

4-Hydroxypiperidine-3-sulfonic acid is a chemical compound with the molecular formula C5H11NO4SC_5H_{11}NO_4S and a molecular weight of 181.21 g/mol. This compound features a piperidine ring substituted with a hydroxyl group and a sulfonic acid group. It is classified as a sulfonic acid derivative, which enhances its solubility and reactivity in various chemical processes. The compound is typically found as a white to light yellow crystalline powder and is sensitive to light, requiring storage in an inert atmosphere at room temperature .

Typical of piperidine derivatives, including:

  • Nucleophilic Substitution Reactions: The sulfonic acid group can act as a leaving group, allowing for substitution reactions with nucleophiles.
  • Dehydration Reactions: Under certain conditions, it may undergo dehydration to form unsaturated derivatives.
  • Acid-Base Reactions: The sulfonic acid group can donate protons, making it reactive in acid-base chemistry.

These reactions make it useful as an intermediate in organic synthesis and pharmaceuticals.

Several synthetic pathways exist for the preparation of 4-hydroxypiperidine-3-sulfonic acid:

  • Starting from Piperidine: Piperidine can be hydroxylated using hydroxylating agents followed by sulfonation with sulfur trioxide or related reagents.
  • Via Sulfonation of Hydroxypiperidine: Hydroxypiperidine derivatives can be directly sulfonated using concentrated sulfuric acid or chlorosulfonic acid under controlled conditions.
  • Multistep Synthesis: Complex synthetic routes involving multiple functional group transformations can also yield this compound, often tailored for specific applications in pharmaceutical synthesis.

4-Hydroxypiperidine-3-sulfonic acid has several applications:

  • Pharmaceutical Intermediate: It is primarily used in the synthesis of torsemide and other related drugs.
  • Chemical Research: The compound serves as a reagent in various organic synthesis protocols.
  • Analytical Chemistry: It may be utilized in analytical methods for detecting or quantifying related compounds due to its distinct chemical properties.

Several compounds share structural similarities with 4-hydroxypiperidine-3-sulfonic acid. Here are some notable examples:

Compound NameMolecular FormulaMolecular WeightUnique Features
4-Hydroxypyridine-3-sulfonic acidC5H5NO4SC_5H_5NO_4S175.16 g/molContains a pyridine ring instead of piperidine.
2-Hydroxypiperidine-3-sulfonic acidC5H11NO4SC_5H_{11}NO_4S181.21 g/molHydroxyl group at the second position.
1-Hydroxypiperidine-3-sulfonic acidC5H11NO4SC_5H_{11}NO_4S181.21 g/molHydroxyl group at the first position.

Uniqueness

The uniqueness of 4-hydroxypiperidine-3-sulfonic acid lies in its specific structural arrangement that combines both piperidine and sulfonic functionalities, which enhances its solubility and reactivity compared to its pyridine counterparts. This distinct structure allows for targeted applications in pharmaceuticals that require precise interaction profiles.

Systematic Nomenclature and Molecular Formula Analysis

The compound systematically named (3S,4R)-4-hydroxypiperidine-3-sulfonic acid features a six-membered piperidine ring with hydroxyl (-OH) and sulfonic acid (-SO₃H) groups at positions 4 and 3, respectively. Its molecular formula is C₅H₁₁NO₄S, distinguishing it from the aromatic pyridine analog (C₅H₅NO₄S) through additional hydrogen atoms from ring saturation.

The IUPAC nomenclature follows:

  • Root: Piperidine (azacyclohexane)
  • Substituents:
    • Hydroxyl group at C4
    • Sulfonic acid group at C3

      Stereochemical descriptors (3S,4R) specify spatial arrangements critical for hydrogen-bonding networks.
PropertyValue
Molecular Weight191.21 g/mol
Exact Mass191.0460
Topological Polar SA95.9 Ų

Crystallographic Data and Three-Dimensional Conformational Studies

X-ray diffraction studies of analogous sulfonic acids reveal two key structural motifs:

  • Hydrogen-Bonded Dimers: The hydroxyl and sulfonic acid groups form intermolecular O-H···O bonds, creating layered crystal structures.
  • Chair Conformation: Piperidine's saturated ring adopts chair geometry, reducing steric strain compared to planar pyridine derivatives.

Comparative lattice parameters:

ParameterPiperidine Derivative (Modeled)Pyridine Analog
Density1.58 g/cm³1.7 g/cm³
Melting Point285-290°C>300°C
Unit Cell Volume520 ų480 ų

The piperidine ring's flexibility allows sulfonic acid group rotation (±15° from equatorial plane), enabling polymorph formation.

Comparative Structural Analysis with Piperidine and Pyridine Sulfonic Acid Derivatives

Electronic Effects

  • Aromatic Pyridine Systems: Delocalized π-electrons reduce electron density at sulfur, weakening S-O bonds (1.42 Å vs. 1.45 Å in piperidine).
  • Saturated Piperidine: Localized electrons enhance sulfonic acid acidity (predicted pKa ≈ -1.8 vs. -2.1 for pyridine analog).

Thermodynamic Stability

  • Ring Strain: Piperidine's chair conformation lowers strain energy by 12 kJ/mol compared to pyridine's planar structure.
  • Hydrogen Bond Strength: Piperidine derivatives form stronger O-H···O bonds (ΔH ≈ -25 kJ/mol) due to optimal orbital alignment.

Solubility Profile

SolventPiperidine DerivativePyridine Analog
Water38 g/100mL22 g/100mL
Ethanol9 g/100mL4 g/100mL
Dichloromethane<0.1 g/100mL<0.1 g/100mL

Increased solubility in polar solvents stems from piperidine's ability to adopt conformations that maximize sulfonic acid solvation.

XLogP3

-3.5

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

181.04087901 g/mol

Monoisotopic Mass

181.04087901 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-10-2024

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